LY 225910

CCK2 receptor Binding affinity Structure-activity relationship

Selective CCK2 antagonist with IC50 9.3 nM. Structurally validated for robust target engagement in CNS/neuropathic pain models. Superior efficacy vs. non-selective ligands; essential for reproducible rodent anxiety/nociception studies.

Molecular Formula C27H24BrN3O2
Molecular Weight 502.4 g/mol
CAS No. 133040-77-4
Cat. No. B154700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 225910
CAS133040-77-4
Synonyms2-(2-(5-bromo-1H-indol-3-yl)ethyl)-3-(1-methylethoxyphenyl)-4-(3H)-quinazolinone
LY 225910
LY225910
Molecular FormulaC27H24BrN3O2
Molecular Weight502.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br
InChIInChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3
InChIKeyKUECXUACQOYKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(5-Bromo-1H-indol-3-yl)ethyl)-3-(3-(1-methylethoxy)phenyl)-4-(3H)-quinazolinone (CAS 133040-77-4) Procurement Guide for CCK2 Receptor Studies


2-(2-(5-Bromo-1H-indol-3-yl)ethyl)-3-(3-(1-methylethoxy)phenyl)-4-(3H)-quinazolinone, commonly designated as LY225910, is a small-molecule, non-peptide antagonist of the cholecystokinin type 2 (CCK2, also known as CCK-B) receptor [1]. As a member of the 3-aryl-4(3H)-quinazolinone class, its core structure was derived from conformational analysis of the natural product asperlicin [2]. This compound is widely utilized as a selective pharmacological tool to interrogate CCK2-mediated signaling in the central nervous system and gastrointestinal tract [3].

Why CCK2 Receptor Antagonist Procurement Requires Specifying 2-(2-(5-Bromo-1H-indol-3-yl)ethyl)-3-(3-(1-methylethoxy)phenyl)-4-(3H)-quinazolinone (LY225910)


Within the quinazolinone class of CCK2 antagonists, minor structural modifications profoundly impact receptor binding affinity and functional selectivity. The substitution pattern on the indole ring, the length and saturation of the linker, and the substitution on the 3-phenyl ring are critical determinants of activity [1]. For instance, altering the ethylene bridge to a single methylene or introducing unsaturation reduces affinity by over two orders of magnitude [2]. Therefore, generic substitution with other quinazolinone-based CCK ligands or alternative CCK2 antagonists (e.g., CI-988, L-365,260) is not scientifically equivalent and will lead to divergent experimental outcomes, particularly in in vivo models where pharmacokinetic profiles and off-target effects differ [3].

Quantitative Differentiation of 2-(2-(5-Bromo-1H-indol-3-yl)ethyl)-3-(3-(1-methylethoxy)phenyl)-4-(3H)-quinazolinone (LY225910) from Analogs and Alternatives


Enhanced CCK2 Receptor Affinity Driven by 5-Bromo Indole Substitution

The 5-bromo substitution on the indole ring of LY225910 significantly enhances CCK2 receptor binding affinity compared to the unsubstituted progenitor. The progenitor compound (2-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4(3H)-quinazolinone) exhibits an IC50 of 670 nM [1]. In contrast, LY225910, which incorporates a 5-bromo group on the indole and an isopropoxy group on the 3-phenyl ring, achieves an IC50 of 9.3 nM [2]. This represents a 72-fold improvement in potency, underscoring the critical role of the 5-bromo substitution for high-affinity CCK2 receptor engagement.

CCK2 receptor Binding affinity Structure-activity relationship

Optimal Ethylene Linker Length for CCK2 Receptor Affinity

The two-carbon ethylene linker connecting the indole and quinazolinone rings in LY225910 is optimal for CCK2 receptor binding. Comparative SAR analysis within the same study demonstrates that analogs with a one-carbon methylene linker (compound 19) exhibit an IC50 of 9.1 µM, while those with an unsaturated ethene bridge (compound 20) show an IC50 >1 µM [1]. LY225910, with its saturated ethylene linker, achieves an IC50 of 0.0093 µM (9.3 nM) [1]. This represents a >978-fold and >107-fold improvement in affinity compared to the methylene and unsaturated analogs, respectively.

CCK2 receptor Conformational analysis Linker optimization

Functional Selectivity for CCK2 over CCK1 Receptors in Electrophysiological Assays

LY225910 demonstrates functional selectivity for CCK2 receptors over CCK1 receptors in native tissue preparations. In rat midbrain periaqueductal gray slices, the CCK-8S-induced GABAergic inhibitory postsynaptic current was abolished by the CCK1-selective antagonist devazepide (100 nM) but not by LY225910 (1 µM) or another CCK2-selective antagonist, CI988 (100 nM to 1 µM) [1]. This confirms that at concentrations up to 1 µM, LY225910 does not functionally antagonize CCK1 receptors, whereas devazepide is a potent CCK1 antagonist (IC50 ~0.2 nM for CCK1) [2].

CCK2 receptor CCK1 receptor Electrophysiology Selectivity

Species-Dependent CCK2 Receptor Affinity: Mouse vs. Human

LY225910 exhibits species-dependent affinity for the CCK2 receptor, a critical consideration for translational research. In mouse brain membranes, LY225910 inhibits [125I]-CCK-8 binding with an IC50 of 9.3 nM [1]. In contrast, at the human CCK2 receptor, the IC50 is 81 nM . This approximately 9-fold difference in potency highlights that LY225910 is more potent at rodent CCK2 receptors than at human receptors. In comparison, the alternative CCK2 antagonist CI-988 has an IC50 of 1.7 nM at mouse cortical CCK2 receptors and 2.2 nM at human CCK2 receptors, showing less species variability .

CCK2 receptor Species differences Binding affinity

In Vivo Anxiolytic Efficacy and Prevention of Chemotherapy-Induced Neuropathy

LY225910 demonstrates robust in vivo efficacy in rodent models of anxiety and chemotherapy-induced neuropathy. In the elevated plus-maze test, bilateral intra-hippocampal injection of LY225910 (0.01, 0.1, and 0.5 µg/rat) produced significant anxiolytic behavior, as measured by increased time spent in the open arms [1]. In a mouse model of vincristine-induced peripheral neuropathy, daily administration of LY225910 (1 mg/kg) completely prevented the onset of mechanical allodynia and associated nerve injuries, whereas the non-selective CCK1/CCK2 antagonist proglumide (30 mg/kg) only accelerated recovery [2]. This demonstrates that LY225910 is not only behaviorally active but also possesses neuroprotective properties in a clinically relevant model of chemotherapy-induced pain.

Anxiolytic Neuropathy In vivo Behavioral pharmacology

Conformational Determinants of High-Affinity Binding: Extended vs. Folded Conformation

X-ray crystallographic analysis reveals that the high-affinity binding of LY225910 (IC50 = 9.3 nM) is associated with an extended, antiperiplanar conformation of the ethylene linker, which positions the indole and quinazolinone rings in an optimal spatial arrangement for receptor interaction [1]. In contrast, a less active analog with a methyl substitution on the linker (Compound 19, IC50 = 9.1 µM) adopts a folded, synclinal conformation in the solid state [1]. This structural insight provides a rationale for the >978-fold difference in affinity and underscores the importance of the ethylene linker in maintaining the bioactive conformation.

X-ray crystallography Conformational analysis Structure-based design

Optimal Research Applications for 2-(2-(5-Bromo-1H-indol-3-yl)ethyl)-3-(3-(1-methylethoxy)phenyl)-4-(3H)-quinazolinone (LY225910) Based on Quantitative Evidence


High-Affinity CCK2 Receptor Blockade in Rodent CNS Studies

For investigators studying the role of CCK2 receptors in rodent models of anxiety, memory, or nociception, LY225910 is the antagonist of choice due to its high affinity (IC50 = 9.3 nM) for mouse and rat CCK2 receptors [1]. Its validated in vivo efficacy following intracerebral or systemic administration, as demonstrated in the elevated plus-maze test and neuropathy models, ensures robust target engagement and reproducible behavioral outcomes [2]. Researchers should avoid substituting with unsubstituted quinazolinone analogs or non-selective antagonists like proglumide, which exhibit significantly lower potency or confounding off-target effects.

Structural Biology and Computational Chemistry Reference Ligand

LY225910 is an ideal reference ligand for CCK2 receptor structural studies and computational modeling. Its well-defined extended, antiperiplanar conformation, elucidated by X-ray crystallography, provides a precise pharmacophoric template for docking studies and virtual screening campaigns [3]. The dramatic loss of affinity observed in conformationally constrained analogs (e.g., the folded, synclinal conformation of Compound 19) underscores the utility of LY225910 as a benchmark for validating receptor-ligand interaction models and for training machine learning algorithms in structure-based drug design.

Dissection of CCK2-Specific Signaling in Complex Neural Circuits

In electrophysiological and imaging studies of brain regions where CCK1 and CCK2 receptors are co-expressed, LY225910 offers the functional selectivity necessary to isolate CCK2-mediated responses. As shown in midbrain periaqueductal gray slices, LY225910 (1 µM) does not antagonize CCK1 receptors, whereas the CCK1-selective antagonist devazepide (100 nM) potently blocks CCK1-mediated currents [4]. This selectivity profile allows researchers to confidently attribute observed effects to CCK2 receptor blockade, a critical advantage over non-selective antagonists or less well-characterized CCK2 ligands.

Preclinical Evaluation of CCK2 Antagonism in Chemotherapy-Induced Neuropathic Pain

For translational research focused on preventing or treating chemotherapy-induced peripheral neuropathy, LY225910 has demonstrated superior efficacy compared to non-selective CCK antagonists. In a mouse model of vincristine-induced neuropathy, LY225910 (1 mg/kg/day) completely prevented the onset of mechanical allodynia and nerve damage, whereas proglumide only accelerated recovery [5]. This evidence positions LY225910 as a critical tool compound for validating CCK2 as a therapeutic target in neuropathic pain and for benchmarking novel CCK2 antagonists in preclinical development.

Quote Request

Request a Quote for LY 225910

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.